molecular formula C15H28N2O3 B7915067 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915067
M. Wt: 284.39 g/mol
InChI Key: ZIAOAZWYGPMUNF-ZDUSSCGKSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with diverse applications in scientific research. This compound, featuring a cyclopropyl group and a piperidine ring, exhibits unique chemical and biological properties, making it a topic of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves several key steps:

  • Formation of the Piperidine Intermediate: : Starting from readily available precursors, the piperidine ring is constructed via a cyclization reaction.

  • Introduction of the Hydroxyethyl Group: : This involves nucleophilic substitution reactions to attach the 2-hydroxy-ethyl group to the piperidine ring.

  • Formation of the Carbamic Acid Ester: : The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production may involve optimized synthetic routes for scalability, often using continuous flow techniques and more efficient catalytic processes to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

  • Oxidation: : Conversion to ketones or alcohols depending on the reagents used.

  • Reduction: : Formation of secondary or primary amines under reducing conditions.

  • Substitution: : Nucleophilic substitution to modify the hydroxyethyl or cyclopropyl groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, Jones Reagent

  • Reduction: : LiAlH₄, H₂/Pd

  • Substitution: : SN2/SN1 conditions with appropriate leaving groups and nucleophiles

Major Products

The major products formed from these reactions vary widely but often include modified piperidine or cyclopropyl derivatives with altered functional groups.

Scientific Research Applications

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester finds applications in:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors.

  • Industry: : Used in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural ligands, leading to binding and modulation of activity in biological systems. Detailed studies often reveal the involvement of pathways related to neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Cyclopropyl-[(S)-1-(2-methyl-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

  • Cyclopropyl-[(S)-1-(2-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

What sets Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester apart is its hydroxyethyl group, which can engage in unique hydrogen bonding and offers different reactivity profiles, enhancing its utility in various applications.

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Biological Activity

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1354015-32-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C15H28N2O3C_{15}H_{28}N_2O_3. It features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.40 g/mol
CAS Number1354015-32-9
IUPAC NameThis compound

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act on various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.

  • Dopaminergic Activity : Analogous compounds have shown affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : Some studies indicate that modifications in the piperidine structure can enhance binding to serotonin receptors, which may be beneficial in managing anxiety and depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound as an antagonist or agonist at various receptor sites. For instance:

  • P2Y Receptor Antagonism : Similar compounds have been evaluated for their ability to inhibit P2Y receptor-mediated signaling pathways. The presence of a cyclopropyl group has been associated with altered binding affinities, impacting their pharmacological profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Parkinson's Disease Models : In animal models of Parkinson's disease, compounds with similar structural motifs have demonstrated neuroprotective effects through D3 receptor activation, leading to improved motor function and reduced neurodegeneration .
  • Anxiety and Depression : Clinical trials involving related piperidine derivatives have shown promise in reducing symptoms of anxiety and depression, indicating a possible role for this compound in psychiatric treatment regimens .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOAZWYGPMUNF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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